N-Ethyl[1,1'-biphenyl]-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
77989-56-1 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-ethyl-2-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChI Key |
AHBZBCVYZHDDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl 1,1 Biphenyl 2 Amine and Its Analogs
Catalytic Strategies for the Construction of N-Ethyl[1,1'-biphenyl]-2-amine Frameworks
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of N-aryl amines. rsc.org Palladium and copper complexes are the most established catalysts for this transformation, though emerging systems using other metals are gaining prominence. researchgate.net
Palladium-Catalyzed Amination Approaches to Biphenyl (B1667301) Scaffolds in this compound Synthesis
Palladium-catalyzed reactions are the cornerstone of modern C-N bond formation, offering mild conditions and broad substrate scope. acs.org The Buchwald-Hartwig amination stands out as a premier method for the synthesis of aryl amines. wikipedia.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine. organic-chemistry.org
For the synthesis of this compound, the Buchwald-Hartwig reaction can be envisioned through the coupling of a 2-halobiphenyl (e.g., 2-bromobiphenyl (B48390) or 2-chlorobiphenyl) with ethylamine (B1201723). The success of this transformation is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Sterically hindered and electron-rich phosphine ligands, particularly dialkylbiarylphosphines, have proven to be highly effective, allowing for the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides. acs.orgmit.edu The development of pre-formed palladium catalysts, known as precatalysts, has further enhanced the reliability and efficiency of these reactions. acs.orgacs.orgus.es
An alternative palladium-catalyzed strategy involves a two-step sequence beginning with a Suzuki-Miyaura cross-coupling reaction. google.comuliege.be This approach first constructs the biphenyl core by coupling a substituted bromoaniline with an arylboronic acid. uliege.be For instance, 2-bromoaniline (B46623) can be coupled with phenylboronic acid to yield [1,1'-biphenyl]-2-amine. This intermediate can then be ethylated in a subsequent step (see Section 2.2.1). This modular approach is particularly useful for creating libraries of analogs with diverse substitution patterns on either aromatic ring. uliege.benih.gov
| Reaction Type | Aryl Halide/Precursor | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Bromide | Aniline (B41778) | Pd(OAc)₂ / DPEphos | NaOt-Bu | Toluene (B28343) | Not specified | High | mit.edu |
| Buchwald-Hartwig Amination | Aryl Chloride | Primary Amine | Pd₂(dba)₃ / Sterically hindered phosphine | NaOt-Bu | THF | Room Temp | High | organic-chemistry.org |
| Suzuki-Miyaura Coupling | 4-Bromo-2,6-dimethylaniline | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 °C | 32% | uliege.be |
| Suzuki-Miyaura Coupling | 2-Bromoaniline derivative | Phenylboro derivative | Pd source / Biphenyl phosphine ligand | Not specified | Not specified | Not specified | Excellent | google.com |
Copper-Mediated Coupling Reactions in the Formation of this compound
Copper-mediated C-N coupling, historically known as the Ullmann condensation or Goldberg reaction, represents the classical approach to forming N-aryl bonds. wikipedia.orgacs.org The traditional Ullmann reaction requires harsh conditions, including stoichiometric amounts of copper powder and high temperatures (often exceeding 200 °C), which can limit its applicability and functional group tolerance. wikipedia.orgvanderbilt.edu The reaction typically involves coupling an aryl halide with an amine in a high-boiling polar solvent. wikipedia.org
Modern advancements have significantly improved the Ullmann-type reaction by developing catalytic systems that operate under milder conditions. acs.org These improvements often involve the use of soluble copper(I) or copper(II) salts in combination with a ligand. beilstein-journals.orgwikipedia.org Chelating ligands such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) and amino acids (e.g., N,N-dimethylglycine) have been shown to greatly accelerate the reaction, allowing it to proceed at lower temperatures and with catalytic amounts of copper. acs.orgresearchgate.net For the synthesis of this compound, this would involve the reaction between a 2-halobiphenyl and ethylamine using a copper catalyst and a suitable ligand. While generally requiring higher temperatures than palladium-catalyzed methods, these copper-mediated protocols offer a cost-effective alternative. wikipedia.org
| Reaction Type | Aryl Halide | Amine/Nucleophile | Catalyst/Ligand System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|---|
| Goldberg Reaction | 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | Not specified | High Temp | wikipedia.org |
| Ullmann-type Coupling | Aryl Iodide | Primary Amine | CuI / Ethylene glycol | K₂CO₃ | Isopropanol | 80 °C | acs.org |
| Ullmann-type Coupling | Aryl Bromide | Phenol | Cu₂O / N,N-Dimethylglycine | Cs₂CO₃ | Acetonitrile | Mild | researchgate.net |
| Ullmann Coupling | 2-Iodonitrobenzene | (Homocoupling) | Copper powder | None (neat) | None (solvent-free) | ~200 °C | rsc.org |
Emerging Catalytic Systems for C-N Bond Formation Towards this compound
While palladium and copper dominate the field of C-N cross-coupling, research into more earth-abundant and cost-effective catalysts is a growing area. researchgate.netrsc.org Nickel-based catalysts have emerged as a powerful alternative for amination reactions. researchgate.net Systems combining nickel sources like Ni(COD)₂ or stable nickel(0) phosphite (B83602) complexes with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to effectively catalyze the coupling of aryl chlorides with various amines. researchgate.net These catalysts offer a viable substitute for palladium in many C-N bond-forming reactions.
Iron-catalyzed systems are also gaining attention for their low cost and low toxicity. d-nb.info For instance, iron-catalyzed reductive amination of ketones using ammonia (B1221849) and hydrogen gas provides a direct route to primary amines. d-nb.info Although direct application to N-ethylation of a biphenylamine is less documented, the principles could be extended. Other heterogeneous catalytic systems, such as those based on alumina (B75360) or silica-supported catalysts, are being explored for the synthesis of N-substituted heterocycles and amines, offering advantages in catalyst recovery and reuse. mdpi.com These emerging systems represent the future direction of C-N coupling chemistry, aiming for more sustainable and economical synthetic routes.
Green Chemistry Principles Applied to this compound Synthesis
Sustainable Reagents and Solvent Systems for this compound Production
The production of this compound, typically achieved through N-arylation reactions like the Buchwald-Hartwig amination, is a focal point for green chemistry innovations. These efforts concentrate on replacing toxic, unsustainable components with safer and renewable alternatives without compromising reaction efficiency.
Sustainable Reagents: Modern synthetic strategies are moving away from stoichiometric reagents in favor of catalytic systems, particularly those that utilize earth-abundant and less toxic metals. While palladium has been a dominant catalyst in C-N cross-coupling reactions, significant research has been dedicated to developing systems based on more sustainable metals like copper and iron. acs.orgacs.org For instance, catalyst systems involving environmentally benign Fe₂O₃ and a universal ligand like L-proline have been developed for the N-arylation of aryl halides. acs.org Similarly, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, represent a cost-effective and greener alternative to palladium-based methods. acs.org Copper sulfate, an inexpensive and readily available salt, has been used to catalyze the N-arylation of amines efficiently in water. nih.govbeilstein-journals.org
Another key area of development is the use of alternative arylating agents. Aryl halides are common, but their use can lead to byproducts. Aryl mesylates, derived from phenols, offer higher atom economy compared to the corresponding aryl tosylates due to their lower molecular mass. orgsyn.org Furthermore, metal-free arylation methods using hypervalent iodine reagents, such as diaryliodonium salts, are gaining traction. su.se These reagents are considered to have low toxicity and can be used in reactions with high atom economy, often under mild, energy-efficient conditions. su.se
Sustainable Solvent Systems: Solvents account for a significant portion of the mass in a typical chemical reaction, often around 80-90%, making their replacement a high-priority target for green chemistry. chemistryworld.commdpi.com Traditional N-arylation reactions frequently use volatile organic compounds (VOCs) like toluene, DMF, or DMSO, which pose environmental and health risks. Research has identified several greener solvent alternatives suitable for the synthesis of this compound and its analogs.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Methodologies have been developed for copper-catalyzed N-arylations of amines in water, demonstrating the feasibility of this sustainable medium. nih.govbeilstein-journals.org
Bio-based Solvents: Solvents derived from renewable feedstocks are increasingly popular. Eucalyptus essential oil has been shown to work as a sustainable solvent for cross-coupling reactions. chemistryworld.com Hindered ethers like 2,2,5,5-tetramethyloxolane (TMO), which can be derived from bio-based sources, have proven effective and more sustainable than traditional solvents like THF and toluene for palladium-catalyzed reactions. rsc.org
Glycerol (B35011): A byproduct of biodiesel production, glycerol is a cheap, biodegradable, and non-toxic solvent. It has been successfully used as an environmentally friendly alternative to DMF and DMSO for N-arylation reactions. mdpi.com
Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs, such as those based on choline (B1196258) chloride and urea (B33335) or glycerol, are attractive due to their low toxicity, biodegradability, and potential for catalyst-solvent recycling. mdpi.comresearchgate.net They have been successfully employed as media for C-N bond formation, sometimes playing a dual role as both solvent and promoter. researchgate.net
The following table summarizes various sustainable solvent systems used in cross-coupling reactions applicable to the synthesis of this compound.
| Solvent System | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive | Copper-sulfate-catalyzed N-arylation of amines | nih.govbeilstein-journals.org |
| Glycerol | Renewable, biodegradable, low toxicity | Copper-catalyzed N-arylation of indoles | mdpi.com |
| Deep Eutectic Solvents (DESs) (e.g., Choline chloride:Glycerol) | Biodegradable, low toxicity, potential for catalyst recycling | Palladium-catalyzed Suzuki cross-coupling | mdpi.com |
| 2,2,5,5-Tetramethyloxolane (TMO) | Potentially bio-based, non-peroxide forming, effective | Palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions | rsc.org |
| Eucalyptus Essential Oil | Bio-derived, sustainable | General cross-coupling reactions | chemistryworld.com |
Atom Economy and Process Efficiency Considerations in this compound Manufacturing
Beyond the individual components of a reaction, green chemistry emphasizes a holistic view of the synthetic process, focusing on minimizing waste and maximizing efficiency through principles like atom economy and process mass intensity.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently a chemical reaction converts reactant atoms into the desired product. mlsu.ac.in It is a theoretical calculation that helps assess the amount of waste generated by a particular synthetic route. mlsu.ac.in
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In the context of this compound synthesis via a Buchwald-Hartwig amination, the reactants typically include a 2-halobiphenyl, ethylamine, a base, a palladium catalyst, and a ligand. In an ideal, perfectly atom-economical reaction, all atoms from the reactants would be incorporated into the final product. However, in practice, the base, the halide from the biphenyl, and the ligand atoms end up as byproducts or waste.
Strategies to improve atom economy in the synthesis of N-aryl amines include:
Using Catalytic Reagents: Catalysts are used in small amounts and are not consumed, thus having a minimal impact on the atom economy calculation.
Choosing Alternative Leaving Groups: The use of aryl mesylates instead of aryl halides can improve atom economy because the leaving group (mesylate) has a lower molecular weight than a tosylate and avoids the generation of halide salt waste. orgsyn.org
Developing Cascade or One-Pot Reactions: Combining multiple synthetic steps into a single pot avoids the need to isolate intermediates, which reduces solvent use and waste generation. rsc.org A one-pot procedure for the synthesis of aminoarylketones via a nucleophilic addition followed by a Buchwald-Hartwig amination demonstrates a rapid, efficient, and atom-economic approach. rsc.org Metal-free cascade reactions using diaryliodonium salts also exhibit high atom economy. su.se
The following table provides a simplified, illustrative comparison of atom economy for a hypothetical N-arylation reaction.
| Reaction Type | Generic Equation | Contributing to Product | Contributing to Waste | Atom Economy Consideration |
|---|---|---|---|---|
| Classical SNAr | Ar-X + H₂N-R + Base → Ar-NHR + Base·HX | Ar, N, H, R | X, Base, H | Stoichiometric base contributes significantly to waste. |
| Buchwald-Hartwig Amination | Ar-X + H₂N-R --(Pd/L, Base)--> Ar-NHR + Base·HX | Ar, N, H, R | X, Base, H (Catalyst/Ligand not consumed) | More efficient, but base and halide still form waste. |
| Reductive Amination | Ar-NO₂ + Aldehyde --(Reducing Agent)--> Ar-NH-R' | Ar, N, C, H | Oxygen atoms from nitro group, reducing agent byproducts | Avoids halide waste but uses stoichiometric reducing agents. rsc.org |
PMI = Total Mass in Process (kg) / Mass of Product (kg)
Mechanistic Investigations of N Ethyl 1,1 Biphenyl 2 Amine Reactivity and Transformations
Reaction Pathways of the Aminobiphenyl Moiety in N-Ethyl[1,1'-biphenyl]-2-amine
The reactivity of this compound is characterized by transformations involving both the biphenyl (B1667301) core and the N-ethyl amine functionality.
The N-ethylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions of the aniline (B41778) ring. cymitquimica.comlkouniv.ac.insavemyexams.com The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene. cymitquimica.comlkouniv.ac.in The phenyl substituent on the aniline ring is also an ortho, para-director, but its activating effect is weaker than that of the amino group. pearson.compearson.com
Consequently, electrophilic attack on this compound is expected to occur preferentially on the substituted aniline ring. The primary sites of substitution will be the positions ortho and para to the N-ethylamino group. However, the ortho positions are sterically hindered by the adjacent phenyl ring and the N-ethyl group, making the para position (C4) the most probable site for monosubstitution. wikipedia.org The C6 position is also activated, but to a lesser extent due to steric hindrance. The second phenyl ring is less activated and would only undergo substitution under more forcing conditions.
In strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt. The resulting -NH(Et)₂⁺ group is strongly deactivating and a meta-director due to its inductive effect. cymitquimica.com This can be used strategically to direct substitution to the other ring or to prevent over-reaction. To control the high reactivity of the amine and avoid polysubstitution, the amino group can be "protected" by converting it to an amide (e.g., N-phenylethanamide), which is less activating but still an ortho, para-director. cymitquimica.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Br₂/FeBr₃ | 4-Bromo-N-ethyl[1,1'-biphenyl]-2-amine | 6-Bromo-N-ethyl[1,1'-biphenyl]-2-amine |
| HNO₃/H₂SO₄ | N-Ethyl-4-nitro[1,1'-biphenyl]-2-amine | N-Ethyl-6-nitro[1,1'-biphenyl]-2-amine |
| H₂SO₄ (fuming) | 4-(N-Ethylamino)-[1,1'-biphenyl]-x-sulfonic acid | 6-(N-Ethylamino)-[1,1'-biphenyl]-x-sulfonic acid |
| CH₃Cl/AlCl₃ | 4-Methyl-N-ethyl[1,1'-biphenyl]-2-amine | 6-Methyl-N-ethyl[1,1'-biphenyl]-2-amine |
This table is based on established principles of electrophilic aromatic substitution and assumes monosubstitution under controlled conditions.
The N-ethyl amine group of this compound can undergo a variety of functional group interconversions. ub.eduimperial.ac.uksolubilityofthings.comvanderbilt.edu These reactions are fundamental in synthetic organic chemistry for creating diverse molecular architectures.
N-Alkylation and N-Arylation: As a secondary amine, the nitrogen atom is nucleophilic and can react with alkyl halides or other electrophiles to form tertiary amines or quaternary ammonium salts. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for forming C-N bonds and could be used to introduce additional aryl or heteroaryl groups to the nitrogen atom. wikipedia.orglibretexts.org
Amide Formation: Reaction with acyl chlorides or anhydrides converts the amine into the corresponding amide. cymitquimica.comlibretexts.org This transformation is often used as a protecting strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during electrophilic aromatic substitution. cymitquimica.com
Oxidation: The amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation could potentially lead to the formation of enamines or other oxidized species.
Dealkylation: The removal of the ethyl group (N-dealkylation) to yield the primary amine, 2-aminobiphenyl (B1664054), is another possible transformation, though it can be challenging. nih.gov
Table 2: Examples of Functional Group Interconversions for the N-Ethyl Amine Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | R-X (Alkyl halide), Base | Tertiary Amine |
| N-Arylation | Ar-Br, Pd catalyst, Base (Buchwald-Hartwig) | Tertiary Aryl Amine |
| Amide Formation | RCOCl (Acyl chloride), Base | N-Aryl, N-Ethyl Amide |
| Reduction of Amide | LiAlH₄ (after amide formation) | N-Ethyl Amine (original reactant) |
This table provides generalized examples of reactions applicable to secondary amines.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, insights can be drawn from studies of similar reactions.
For electrophilic aromatic substitution, the reaction rate is influenced by the activation of the aromatic ring. The electron-donating N-ethylamino group significantly increases the rate of reaction compared to unsubstituted biphenyl. The first step, the attack of the electrophile on the aromatic ring to form the arenium ion intermediate, is typically the rate-determining step. lkouniv.ac.in
In palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, the kinetics can be complex. chemrxiv.orgpurdue.edu The rate can be influenced by factors such as the nature of the palladium catalyst, the ligand, the base, the solvent, and the identity of the halide in the aryl halide. libretexts.orgchemrxiv.org For instance, the oxidative addition of an aryl iodide to the palladium(0) complex is generally faster than that of an aryl bromide. chemrxiv.org Reductive elimination to form the C-N bond is often the final step in the catalytic cycle. wikipedia.org
Thermodynamic considerations are also crucial. In electrophilic substitution, the stability of the intermediate arenium ion affects the reaction pathway. The arenium ion formed by attack at the ortho or para position to the N-ethylamino group is more stabilized by resonance, making these pathways thermodynamically favored over meta attack. lkouniv.ac.in
Influence of Electronic and Steric Factors on this compound Reactivity Profiles
The reactivity of this compound is a delicate balance of electronic and steric effects. wikipedia.orgresearchgate.net
Steric Effects: Steric hindrance plays a significant role in directing the regioselectivity of reactions. wikipedia.org The presence of the N-ethyl group and the adjacent phenyl ring sterically encumbers the ortho positions (C3 and C6) of the aniline ring. This steric hindrance makes the para position (C4) the most accessible site for electrophilic attack. The twisting of the two phenyl rings out of planarity, due to steric repulsion between the ortho hydrogens, also influences the electronic communication between the rings. wikipedia.org
In reactions involving the nitrogen atom, such as N-alkylation or N-arylation, the steric bulk of the N-ethyl group and the biphenyl moiety can affect the reaction rate. researchgate.net
Transition State Analysis and Reaction Mechanism Elucidation for this compound Derived Processes
The elucidation of reaction mechanisms often involves the characterization of transition states. nih.govacs.orgacs.org For electrophilic aromatic substitution on this compound, the transition state for the rate-determining step resembles the arenium ion intermediate. Computational studies on related systems can provide insights into the geometry and energy of these transition states. researchgate.net
In palladium-catalyzed reactions, the mechanism involves a series of intermediates and transition states within a catalytic cycle. wikipedia.orgnih.gov For a Buchwald-Hartwig amination, key steps include oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgchemrxiv.org The nature of the ligand on the palladium center is crucial in stabilizing the transition states and influencing the efficiency of the reaction. acs.org Mechanistic studies, including computational modeling, have been instrumental in understanding and optimizing these complex transformations. nih.govacs.org For instance, in some C-H amination reactions, a highly ordered transition state has been implied by experimental data and supported by theoretical calculations. researchgate.net
Computational and Theoretical Chemistry Studies of N Ethyl 1,1 Biphenyl 2 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding in N-Ethyl[1,1'-biphenyl]-2-amine
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Applications for Molecular Geometry and Conformational Analysis of this compound
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the equilibrium geometry of molecules like this compound. By calculating the forces on each atom, DFT can optimize the molecular structure to find its lowest energy arrangement.
For this compound, a key structural feature is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety. This angle is a result of the interplay between steric hindrance from the ortho substituents and the electronic desire for π-conjugation across the rings. DFT calculations can precisely model these interactions to predict the most stable conformation. In a related study on pyrimidine (B1678525) derivatives, DFT with the B3LYP method and a 6-31G* basis set was used for geometry optimization, demonstrating the utility of this approach for complex aromatic systems. nih.gov
The following table illustrates the kind of data that can be obtained from DFT calculations for the geometry of this compound, based on typical values for substituted biphenyls.
| Parameter | Predicted Value |
| C-C bond length (inter-ring) | 1.48 Å |
| C-N bond length | 1.40 Å |
| N-C (ethyl) bond length | 1.46 Å |
| Dihedral angle (Ph-Ph) | ~55° |
| C-N-C bond angle | ~120° |
Note: These are illustrative values and would need to be confirmed by specific DFT calculations on this compound.
Ab Initio Methods for High-Accuracy Energetic and Electronic Property Elucidation of this compound
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and electronic properties.
Conformational Analysis and Rotational Barriers of the Biphenyl and N-Ethyl Moieties in this compound
The conformational landscape of this compound is defined by the rotation around several key single bonds: the bond connecting the two phenyl rings, the C-N bond, and the N-C bond of the ethyl group. Understanding the energy barriers associated with these rotations is essential for describing the molecule's flexibility and the populations of different conformers at a given temperature.
Computational methods can map out the potential energy surface as a function of these rotational coordinates. For the biphenyl moiety, the rotational barrier is influenced by the steric clash of the ortho hydrogens and the ethylamino substituent. The rotation of the N-ethyl group will also have preferred orientations to minimize steric interactions with the adjacent phenyl ring.
Molecular Dynamics Simulations for Dynamic Behavior of this compound in Various Environments
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.
For this compound, MD simulations can be used to study its behavior in different solvents, at various temperatures, or in the presence of other molecules. This can provide insights into its solubility, diffusion, and how it might interact with a biological target or a material surface. For instance, MD simulations have been used to study the binding of benzimidazole (B57391) derivatives to enzymes and the enantiorecognition mechanisms of dipeptides, showcasing the power of this technique to elucidate complex intermolecular interactions. irb.hrnih.govnih.govresearchgate.net
Prediction of Spectroscopic Parameters and Reaction Energetics from Theoretical Models of this compound
Computational models are not only capable of predicting structural and electronic properties but can also be used to simulate various types of spectra. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral features.
Furthermore, theoretical models can be used to investigate the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction mechanisms. For example, DFT calculations have been used to study the mechanism and dynamics of cycloaddition reactions in the formation of natural products. escholarship.org
The table below provides an example of the kind of spectroscopic data that can be predicted for this compound.
| Spectroscopic Parameter | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 |
| C=C Aromatic Stretch | ~1600, 1480 |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | 6.8 - 7.5 |
| N-H Proton | ~4.5 |
| -CH₂- (ethyl) | ~3.2 |
| -CH₃ (ethyl) | ~1.2 |
Note: These are illustrative values and would need to be confirmed by specific calculations and experimental validation.
Advanced Spectroscopic and Structural Elucidation of N Ethyl 1,1 Biphenyl 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of N-Ethyl[1,1'-biphenyl]-2-amine
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the two phenyl rings and the protons of the N-ethyl group. The protons on the substituted phenyl ring will be influenced by the electron-donating and sterically bulky ethylamino group, leading to more complex splitting patterns and upfield shifts compared to the unsubstituted phenyl ring. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) (-CH₂) protons of the ethyl group will likely present as a quartet due to coupling with the methyl (-CH₃) protons, which in turn will appear as a triplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide further confirmation of the structure with distinct signals for each carbon atom. The carbon atoms of the biphenyl (B1667301) system will resonate in the aromatic region (typically 110-150 ppm). The carbon atom directly attached to the nitrogen (C2) is expected to be significantly shielded compared to the corresponding carbon in biphenyl due to the electron-donating nature of the amino group. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon appearing at a lower field than the methyl carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.6 | 115 - 148 |
| N-H Proton | 3.5 - 4.5 (broad) | - |
| -CH₂- (Ethyl) | ~3.2 (quartet) | ~38 |
| -CH₃ (Ethyl) | ~1.3 (triplet) | ~15 |
Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the analysis of related structures, such as 2-aminobiphenyl (B1664054), provides significant insight into its expected molecular geometry and packing. nih.gov
The key structural feature of this compound is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the ethylamino group at the ortho position, a non-planar conformation is expected, with the two rings being twisted relative to each other. This twisting, or torsional angle, is a critical parameter that influences the molecule's electronic properties and potential for chirality (atropisomerism).
The bond lengths and angles within the biphenyl and ethylamino moieties are expected to fall within standard ranges for sp² and sp³ hybridized carbon and nitrogen atoms. The C-N bond length will be indicative of the degree of conjugation between the nitrogen lone pair and the aromatic system. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces between the aromatic rings, will dictate the crystal packing arrangement.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| Dihedral Angle (C1-C2-C1'-C6') | 40 - 60° |
| C-N Bond Length | ~1.40 Å |
| N-H···X Hydrogen Bonds | Likely present in the crystal lattice |
Note: These are expected values based on the analysis of structurally similar compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights into this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. epequip.com
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-N, aromatic C-H, and C=C bonds. As a secondary amine, a single, sharp N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine should appear in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings will give rise to a series of bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations will produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern of the aromatic rings.
Raman Spectroscopy: The Raman spectrum will also exhibit bands corresponding to these vibrational modes. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-C stretching between the two phenyl rings is also expected to be Raman active. A detailed analysis of the vibrational spectra of the closely related 2-aminobiphenyl has been performed, providing a solid foundation for the interpretation of the spectra of its N-ethyl derivative. tandfonline.comtandfonline.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=C Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
| C-H Out-of-plane Bend | 690 - 900 | Weak or inactive |
Note: These are expected frequency ranges based on data from analogous compounds.
Advanced Mass Spectrometry Techniques (High-Resolution MS, MS/MS) for Molecular Formula Verification and Fragmentation Pathway Studies of this compound
Advanced mass spectrometry techniques are crucial for the unambiguous determination of the elemental composition and for elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₁₄H₁₅N). This is a critical step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). The loss of an ethyl radical or a methyl radical from the ethylamino group are likely fragmentation pathways. Cleavage of the biphenyl linkage is also possible, leading to ions corresponding to the individual phenyl or substituted phenyl moieties. The fragmentation patterns of aromatic amines and biphenyl compounds have been studied, providing a basis for predicting the behavior of this compound under mass spectrometric conditions. nih.govresearchgate.netlibretexts.orglibretexts.org
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment | Fragmentation Pathway |
| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion |
| 182 | [C₁₃H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 168 | [C₁₂H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 154 | [C₁₂H₁₀]⁺ | Loss of the ethylamino group |
| 77 | [C₆H₅]⁺ | Cleavage of the biphenyl bond |
Note: The relative intensities of these fragments will depend on the ionization method and collision energy.
Chiroptical Spectroscopy (CD, VCD) for Stereochemical Characterization of Chiral Analogs or Derivatives of this compound
The ortho-substituted biphenyl structure of this compound introduces the possibility of atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. If the steric barrier to rotation is sufficiently high, stable, non-superimposable enantiomers can exist. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying such chiral molecules. wikipedia.orgpharmaguideline.comrsc.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of the biphenyl chromophore. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the atropisomer.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational region of the electromagnetic spectrum. VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. bruker.com For a chiral analog of this compound, the VCD spectrum would show distinct signals for the vibrational modes of the chiral structure, allowing for the determination of its absolute configuration when compared with quantum chemical calculations. The study of atropisomeric biphenyls, particularly polychlorinated biphenyls, has demonstrated the utility of chiroptical methods in differentiating enantiomers. nih.govnih.gov
While no specific chiroptical data for derivatives of this compound are currently available, the principles of atropisomerism in biphenyl systems are well-established, and these spectroscopic techniques would be the primary methods for the stereochemical characterization of any of its chiral analogs. slideshare.net
Applications of N Ethyl 1,1 Biphenyl 2 Amine in Contemporary Chemical Research
N-Ethyl[1,1'-biphenyl]-2-amine as a Ligand Precursor in Metal-Catalyzed Organic Transformations
The biphenyl (B1667301) scaffold of this compound is a key feature in the design of ligands for metal-catalyzed reactions. These ligands play a crucial role in enhancing catalytic activity and selectivity.
Design and Synthesis of this compound Derived Phosphine (B1218219)/Amine Ligands
The synthesis of phosphine/amine ligands derived from this compound involves the introduction of a phosphine group onto the biphenyl backbone. A common synthetic route is the lithiation of the biphenyl ring followed by reaction with a chlorophosphine. The steric and electronic properties of the resulting ligand can be fine-tuned by modifying the substituents on both the phosphorus and nitrogen atoms. For instance, bulky substituents on the phosphorus atom can create a sterically hindered environment around the metal center, which can influence the selectivity of the catalytic reaction. nih.gov
A general synthetic approach involves the direct alkylation of [1,1'-biphenyl]-2-amine with an ethyl halide to yield this compound. smolecule.com Subsequently, functionalization, such as phosphorylation, can be carried out to produce the desired phosphine/amine ligand. nih.gov
Catalytic Performance of this compound Based Catalysts in Asymmetric Synthesis
Catalysts derived from this compound have shown promise in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. nih.gov The chiral environment created by the ligand around the metal center can direct the stereochemical outcome of the reaction, leading to high enantioselectivity.
For example, palladium catalysts bearing phosphine ligands derived from biphenyl structures have been effectively used in C-N bond formation reactions. nih.gov The steric bulk of the substituents on the phosphorus atom has been shown to be a critical factor in determining the catalytic activity. nih.gov While specific data on this compound derived catalysts is not abundant in the provided results, the performance of analogous biphenyl-based ligands suggests their potential. The table below illustrates the typical performance of related chiral phosphine ligands in asymmetric catalysis.
Table 1: Performance of Biphenyl-Based Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Catalyst Precursor | Substrate | Product Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Ru(II)-SYNPHOS | Prochiral Ketones | >95 | researchgate.net |
| Ru(II)-DIFLUORPHOS | Prochiral Olefins | >98 | researchgate.net |
Role of this compound in the Synthesis of Functional Organic Materials and Dyes
The biphenylamine structure is a valuable component in the creation of functional organic materials and dyes due to its electronic and structural properties. ontosight.ai
Precursor in the Development of Optoelectronic Materials Through Polymerization and Condensation Reactions
Derivatives of this compound can be used in the synthesis of polymers for optoelectronic applications. smolecule.com The biphenyl unit contributes to the rigidity and thermal stability of the polymer backbone, while the amine functionality can be a site for further chemical modification or can influence the electronic properties of the material. Polymerization can be achieved through various methods, including condensation reactions where the amine group reacts with other functional groups to form the polymer chain. Gold(III) complexes incorporating biphenyl ligands have been investigated for their luminescent properties, which are relevant for use in light-emitting electrochemical cells (LECs). acs.org
Building Block for Advanced Pigment and Dye Architectures with Tunable Electronic Properties
The chromophoric nature of the biphenyl system makes this compound a suitable building block for pigments and dyes. The electronic properties of these molecules, such as their absorption and emission wavelengths, can be tuned by introducing different substituents onto the biphenyl rings. This allows for the rational design of dyes with specific colors and photophysical properties for various applications, including sensors and imaging. nih.gov For example, cyanine (B1664457) dyes, which can be constructed from amine building blocks, are known to form J-aggregates with distinct spectral shifts, a property utilized in various sensing applications. nih.gov
Table 2: Properties of Functional Dyes Derived from Amine Building Blocks
| Dye Class | Key Structural Feature | Application | Tunable Property | Reference |
|---|---|---|---|---|
| Cyanine Dyes | Polymethine Chain | Biosensing, Photography | Absorption/Emission Wavelength | nih.gov |
This compound in Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. numberanalytics.comfortunejournals.com The structure of this compound, with its aromatic rings and amine group, allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. numberanalytics.com These interactions are fundamental to the formation of self-assembled monolayers, liquid crystals, and other complex supramolecular architectures. The study of these interactions helps in understanding how molecules recognize each other and assemble into functional systems. fortunejournals.com The concept of "nested" non-covalent interactions, where multiple interactions coexist and influence each other, is an emerging area where biphenyl-based structures could play a significant role in creating materials with tunable properties. chemrxiv.org
Future Directions and Emerging Research Opportunities for N Ethyl 1,1 Biphenyl 2 Amine
Exploration of Novel Reactivity and Unconventional Reaction Pathways for N-Ethyl[1,1'-biphenyl]-2-amine
The reactivity of this compound is largely governed by the nucleophilic character of the secondary amine and the electronic properties of the biphenyl (B1667301) backbone. While traditional reactions such as N-alkylation and acylation are well-established, future research is expected to delve into more unconventional reaction pathways.
Recent studies on related N-benzylidene-[1,1'-biphenyl]-2-amines have demonstrated their unique reactivity under photoredox catalysis. These reactions proceed through radical-radical cross-coupling of α-amino radicals, generated by proton-coupled single-electron transfer, to yield valuable 1,2-diamine motifs. The bulky nature of the biphenyl substituent has been shown to influence the stereoselectivity of these homocoupling reactions. It is plausible that this compound could exhibit analogous reactivity, opening up new avenues for the synthesis of complex diamine structures with potential applications as chiral ligands in asymmetric catalysis.
Furthermore, the development of novel catalytic systems could unlock unprecedented transformations. For instance, gold-catalyzed aerobic dehydrogenative aromatization has been successfully employed for the synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenone motifs and secondary amines. This strategy, which relies on the directing effect of the amine, could potentially be adapted for this compound, leading to the formation of novel polyfunctionalized aromatic compounds.
Table 1: Potential Novel Reactions of this compound
| Reaction Type | Potential Products | Significance |
| Photoredox-catalyzed coupling | Chiral 1,2-diamines | New chiral ligands for asymmetric synthesis |
| Gold-catalyzed dehydrogenation | Polyfunctionalized aromatics | Access to novel complex molecular architectures |
| C-H functionalization | Substituted biphenyl amines | Atom-economical synthesis of functional materials |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, higher efficiency, and better scalability. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. The synthesis of related compounds, such as N-arylhydroxylamines and 2-ethylphenylhydrazine hydrochloride, has already been successfully demonstrated in continuous-flow reactors. These processes often involve the in-situ generation of reactive intermediates and temperature-programmed reactions, which are readily controlled in a flow setup.
Automated synthesis platforms, which combine robotics with high-throughput screening, can accelerate the discovery and optimization of new reactions and derivatives of this compound. For example, automated nanoscale synthesis has been utilized to rapidly screen and optimize Ugi three-component reactions for the synthesis of iminopyrrolidine derivatives. A similar approach could be employed to explore the reaction space of this compound with a wide range of reactants, leading to the rapid identification of novel compounds with desired properties.
The data generated from these high-throughput experiments can then be used to train machine learning models to predict reaction outcomes and optimize reaction conditions, further accelerating the development cycle.
Advanced Rational Design and Machine Learning Approaches for this compound Derivatives
The development of new derivatives of this compound with tailored properties can be significantly enhanced by employing advanced computational tools. Rational design, guided by quantum mechanical calculations, can be used to predict the electronic and conformational properties of novel derivatives. For instance, computational studies on chlorinated biphenyls have successfully correlated their molecular electrostatic potential with their substitution patterns, providing insights into their selective toxicity. Similar computational analyses of this compound derivatives could guide the synthesis of compounds with specific electronic or optical properties.
Machine learning (ML) is emerging as a powerful tool in chemical synthesis for predicting reaction outcomes and designing novel catalysts. nih.govbibliotekanauki.pl ML models, trained on large datasets of chemical reactions, can predict the yield of C-N coupling reactions with high accuracy. rsc.org This predictive capability can be harnessed to optimize the synthesis of this compound derivatives. Furthermore, ML algorithms are being developed to design catalysts for specific transformations. Such approaches could be used to discover novel and more efficient catalysts for the synthesis of this compound itself or for its subsequent functionalization. The development of predictive models for the N-dealkylation of amines based on their chemical structure using machine learning also highlights the potential for designing more stable derivatives. nih.govmdpi.com
Interdisciplinary Research Incorporating this compound in Materials Science and Green Chemical Technologies
The unique photophysical and electronic properties of biphenyl-containing compounds make them attractive candidates for applications in materials science. Derivatives of this compound could find use in the development of novel organic electronic materials. For instance, arylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net The biphenyl moiety in this compound could be functionalized to tune its electronic properties for optimal performance in such devices. Moreover, polymers derived from N-ethyl aniline (B41778) have been synthesized and characterized, suggesting the potential for creating novel polymers with this compound as a monomer, which could exhibit interesting conductive or electrochromic properties. bibliotekanauki.pl The investigation of biphenyl enamines as p-type semiconductors further underscores the potential of this class of compounds in organic electronics.
In the realm of green chemistry, the focus is on developing more sustainable chemical processes. The synthesis of this compound can be made greener by employing biocatalytic methods. For example, biocatalytic N-alkylation of aromatic amines using enzymes offers a milder and more selective alternative to traditional chemical methods. researchgate.net The use of deep eutectic solvents, which are biodegradable and non-toxic, as both catalyst and solvent for N-alkylation reactions also presents a promising green synthetic route. researchgate.net Furthermore, this compound and its derivatives could serve as ligands in green catalytic systems, promoting reactions under milder conditions and with higher selectivity, thereby reducing waste and energy consumption.
Q & A
Q. What are the common synthetic routes for N-Ethyl[1,1'-biphenyl]-2-amine in academic research?
The synthesis typically involves palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction , which couples aryl halides with boronic acids. For example:
- Method : Reacting 2-bromoaniline with ethyl-substituted aryl boronic acids using Pd(OAc)₂ and ligands like DPEphos in toluene with t-BuONa as a base at 100°C .
- Alternative routes : Direct alkylation of [1,1'-biphenyl]-2-amine via nucleophilic substitution with ethyl halides under basic conditions.
Table 1 : Representative Suzuki-Miyaura Yields for Biphenyl-2-amine Derivatives
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Confirms regiochemistry and substituent effects (e.g., aromatic proton splitting patterns and amine proton shifts) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 212.15 for C₁₄H₁₅N) .
- X-ray crystallography : Resolves steric effects from the ethyl group on biphenyl planarity (noted in analogs like 4'-tert-butyl derivatives) .
Advanced Research Questions
Q. How do substituents on the biphenyl core influence the reactivity of this compound derivatives?
Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., -F) : Increase electrophilic substitution reactivity at ortho/para positions. For example, fluorinated analogs undergo nitration 20% faster than non-fluorinated derivatives .
- Bulky groups (e.g., -tBu) : Steric hindrance reduces coupling efficiency in Suzuki reactions (yields drop from 76% to 59% for 4'-tBu vs. 4'-OMe derivatives) .
Q. What methodologies are employed to study reaction mechanisms in cross-coupling reactions involving this compound?
Q. How can researchers address contradictions in reported synthetic yields for derivatives?
Key variables include:
- Catalyst loading : Higher Pd(OAc)₂ (2 mol%) improves yields by 15% in sterically hindered systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Directed ortho-metalation : Use -NH₂ as a directing group for halogenation or carboxylation .
- Protecting groups : Acetylation of the amine prevents undesired side reactions during electrophilic substitution .
Q. What in vitro models assess the biological activity of this compound derivatives?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Antimicrobial susceptibility : Screen against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL for fluorinated analogs) .
Data Contradiction Analysis
Example : Discrepancies in Suzuki-Miyaura yields (53–76%) for derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
